

CSRM617 solubility and preparation for in vivo studies

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Application Notes and Protocols for CSRM617

For Researchers, Scientists, and Drug Development Professionals

Introduction

CSRM617 is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of androgen receptor (AR) networks in metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] By binding directly to the OC2-HOX domain, CSRM617 effectively suppresses AR-dependent and independent survival mechanisms, induces apoptosis, and inhibits metastasis in preclinical models of prostate cancer.[1][2] These application notes provide detailed information on the solubility of CSRM617, protocols for its preparation for in vivo studies, and an overview of its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data for **CSRM617** based on available literature.

Table 1: Physicochemical and Pharmacological Properties



Parameter	Value	Reference	
Target	ONECUT2 (OC2)		
Binding Affinity (Kd)	7.43 μΜ	_	
Formulation	CSRM617 (free base), CSRM617 hydrochloride		
Molecular Weight	Varies by form	N/A	

Table 2: In Vitro Efficacy

Cell Lines	Concentration Range	Duration	Effect	Reference
PC-3, 22Rv1, LNCaP, C4-2	0.01-100 μΜ	48 hours	Inhibition of cell growth	
22Rv1	10-20 μΜ	48 hours	Induction of apoptosis	_
22Rv1	20 μΜ	72 hours	Increased cleaved Caspase-3 and PARP	

Table 3: In Vivo Efficacy and Dosing



Animal Model	Cell Line	Administr ation Route	Dosage	Vehicle	Key Findings	Referenc e
Nude Mice	22Rv1 (subcutane ous xenograft)	Intraperiton eal (i.p.)	50 mg/kg/day	2.5% DMSO in PBS	Significant reduction in tumor volume and weight	
SCID Mice	22Rv1 (intracardia c injection)	Intraperiton eal (i.p.)	50 mg/kg/day	Not specified	Significant reduction in metastasis	
SCID Mice	22Rv1 (xenograft)	Oral (p.o.)	50 mg/kg/day for 20 days	Not specified	Inhibition of tumor growth	

Experimental Protocols Preparation of CSRM617 for In Vivo Administration

The hydrochloride salt of **CSRM617** is recommended for its enhanced water solubility and stability. Below are several vehicle formulations that can be used to prepare **CSRM617** for in vivo studies. A solubility of at least 2.5 mg/mL is achievable with these formulations.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

- Weigh the desired amount of CSRM617 hydrochloride.
- Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- Add the vehicle to the CSRM617 hydrochloride powder.
- Vortex and/or sonicate the mixture until the compound is fully dissolved, resulting in a clear solution.



Protocol 2: DMSO/SBE-β-CD/Saline Formulation

- Weigh the desired amount of CSRM617 hydrochloride.
- Prepare a 20% solution of SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline.
- Prepare the final vehicle by mixing 10% DMSO with 90% of the 20% SBE-β-CD in saline solution.
- Add the vehicle to the CSRM617 hydrochloride powder.
- Mix thoroughly until a clear solution is obtained.

Protocol 3: DMSO/Corn Oil Formulation

- Weigh the desired amount of **CSRM617** hydrochloride.
- Prepare the vehicle by mixing 10% DMSO and 90% Corn Oil.
- Add the vehicle to the **CSRM617** hydrochloride powder.
- Vortex and/or sonicate until the compound is fully dissolved.

Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution. For studies with a continuous dosing period exceeding two weeks, careful consideration of the vehicle choice is advised.

In Vivo Xenograft Study Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study using a subcutaneous xenograft model.





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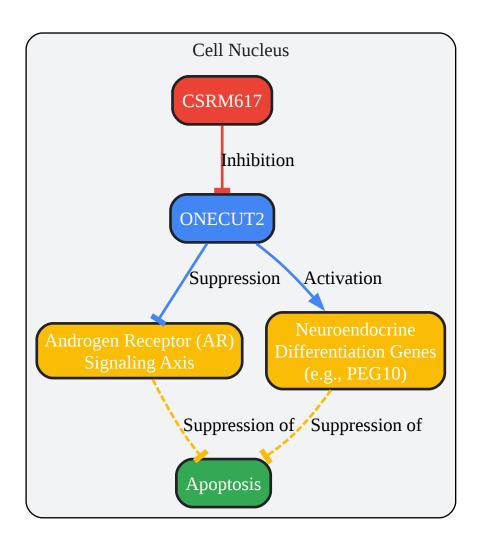
In vivo xenograft study workflow.

Mechanism of Action and Signaling Pathway

CSRM617 targets ONECUT2, a transcription factor that plays a critical role in the progression of lethal prostate cancer. ONECUT2 acts as a master regulator that suppresses the androgen receptor (AR) signaling axis and promotes a neuroendocrine phenotype. By inhibiting ONECUT2, **CSRM617** can restore AR signaling suppression and inhibit the growth and metastasis of prostate cancer cells. A key downstream target of ONECUT2 is PEG10, a gene associated with neuroendocrine prostate cancer, and **CSRM617** has been shown to downregulate its expression in vivo.

The diagram below illustrates the proposed signaling pathway affected by **CSRM617**.





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CSRM617 signaling pathway.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]



- 3. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
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